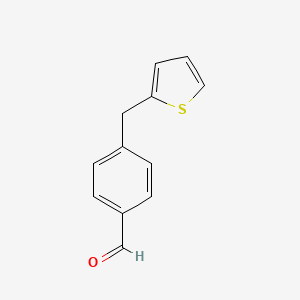

4-(Thien-2-ylmethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophen-2-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVDNSXFIDXCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670699 | |

| Record name | 4-[(Thiophen-2-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007847-72-4 | |

| Record name | 4-[(Thiophen-2-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 4-(thien-2-ylmethyl)benzaldehyde

[1]

Executive Summary

Compound Identity: 4-(thien-2-ylmethyl)benzaldehyde CAS Number: 1007847-72-4 (Specific for the methylene-linked variant) Molecular Formula: C₁₂H₁₀OS Molecular Weight: 202.27 g/mol [1]

This guide provides a technical analysis of the solubility characteristics of This compound , a critical intermediate in the synthesis of pharmaceuticals and organic electronic materials.[1] Unlike its directly conjugated analog 4-(2-thienyl)benzaldehyde, the inclusion of a methylene (

This document is designed for researchers requiring precise solvent selection strategies for synthesis workup , purification (recrystallization) , and biological assay formulation .

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of this compound is governed by the interplay between its lipophilic diarylmethane scaffold and the polarizable aldehyde moiety.[1]

-

Lipophilic Domain (Thiophene-CH₂-Phenyl): Drives high solubility in non-polar and chlorinated solvents.[1] The methylene hinge disrupts planarity compared to directly conjugated biaryls, potentially lowering the melting point and increasing solubility in semi-polar solvents.

-

Polar Domain (Aldehyde -CHO): Provides a dipole moment allowing for interaction with polar aprotic solvents (DMSO, DMF) and limited interaction with protic solvents (Alcohols).[1]

Solubility Data Matrix

Note: Values below are derived from structural analogs (e.g., 4-(2-thienyl)benzaldehyde) and standard chemical principles for lipophilic aldehydes, serving as a baseline for experimental validation.

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Primary extraction solvent; synthesis medium.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Library synthesis; biological assay stock solutions. |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | High (>50 mg/mL) | Chromatography eluents; reaction solvents. |

| Aromatics | Toluene, Benzene | Moderate-High | Reflux extraction; azeotropic water removal.[1] |

| Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Ideal for Recrystallization. Moderate solubility at RT; high at reflux. |

| Alkanes | Hexane, Heptane, Pentane | Low/Insoluble | Antisolvent. Used to precipitate the compound or wash away non-polar impurities. |

| Aqueous | Water, PBS Buffers | Insoluble (<0.1 mg/mL) | Aqueous workup phase (impurities remain in water).[1] |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to establish exact solubility values for your specific batch.[1]

-

Preparation: Weigh approx. 50 mg of this compound into a tared 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be used to break crystal lattices.[1]

-

Visual Check: Continue addition until the solution is clear (no visible particulates).

-

Calculation:

[1] -

Validation: If

and solid remains, solubility is

Protocol B: Purification via Recrystallization

The methylene bridge often lowers the melting point compared to the biaryl analog.[1] If the compound is an oil at room temperature, use trituration with Hexane/Pentane instead.

Solvent System: Ethanol (Solvent) / Water (Antisolvent) OR Hexane (Antisolvent).[1]

-

Dissolution: Dissolve crude this compound in the minimum amount of boiling Ethanol (approx. 60-70°C).

-

Filtration: Perform a hot filtration if insoluble impurities (e.g., inorganic salts) are present.[1]

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Troubleshooting: If an oil forms ("oiling out"), reheat and add a seed crystal or scratch the glass. Alternatively, add dropwise water (antisolvent) until turbidity persists, then cool.

-

-

Collection: Filter the resulting crystals via vacuum filtration and wash with cold Hexane/Ethanol (9:1 mixture).

-

Drying: Dry under high vacuum (<5 mbar) at 30°C for 4 hours.

Decision Frameworks & Visualizations

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the optimal solvent based on the intended application.[1]

Figure 1: Strategic solvent selection decision tree for this compound based on experimental phase.

Solubility & Workup Workflow

This workflow illustrates the standard isolation path, highlighting where solubility differences are leveraged.

Figure 2: Standard isolation workflow leveraging the lipophilic solubility profile of the target compound.[1]

References

-

Sigma-Aldrich. 4-(2-Thienyl)benzaldehyde Product Information (Analogous Structure). Retrieved from [1]

-

PubChem. 4-(Thiophen-2-ylmethyl)benzaldehyde (CAS 1007847-72-4).[1] National Library of Medicine.[1] Retrieved from [1]

-

BLD Pharm. 4-(Thiophen-2-ylmethyl)benzaldehyde Product Specifications. Retrieved from [1]

-

ChemicalBook. Solubility and Properties of Thiophene Derivatives. Retrieved from [1]

difference between 4-(thien-2-yl)benzaldehyde and 4-(thien-2-ylmethyl)benzaldehyde

An In-depth Technical Guide: 4-(Thien-2-yl)benzaldehyde vs. 4-(Thien-2-ylmethyl)benzaldehyde: A Comparative Analysis of Structure, Reactivity, and Application

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed comparative analysis of 4-(thien-2-yl)benzaldehyde and this compound, two structurally related aromatic aldehydes. The core distinction between these molecules lies in a single methylene (-CH₂) bridge, which separates the thienyl and benzaldehyde rings in the latter compound. This seemingly minor variation fundamentally alters the electronic and conformational properties of the molecules. The absence of the linker in 4-(thien-2-yl)benzaldehyde creates a conjugated bi-aryl system with a planar, rigid structure, making it a prime candidate for applications in materials science, particularly in organic electronics where charge transport and photophysical properties are paramount.[1] Conversely, the methylene spacer in this compound disrupts this conjugation, introducing conformational flexibility and creating a scaffold with distinct three-dimensional pharmacophoric potential, which has proven valuable in the design of targeted therapeutics such as PARP-1 inhibitors.[2] This guide will dissect these differences through an examination of their physicochemical properties, synthetic methodologies, chemical reactivity, and divergent applications, offering field-proven insights for professionals in materials science and drug discovery.

The Decisive Methylene Bridge: A Structural Overview

At first glance, 4-(thien-2-yl)benzaldehyde and this compound appear to be close chemical cousins. Both possess a thiophene ring, a versatile sulfur-containing heterocycle, and a benzaldehyde moiety, a key functional group for a myriad of chemical transformations.[3] The critical point of divergence, however, is the nature of the linkage between these two aromatic systems.

-

4-(Thien-2-yl)benzaldehyde (1) features a direct carbon-carbon single bond between the C4 of the benzene ring and the C2 of the thiophene ring. This creates a fully conjugated π-electron system that extends across both rings. This conjugation imposes a significant degree of planarity and rigidity upon the molecule.

-

This compound (2) incorporates a methylene (-CH₂) linker between the two rings. This sp³-hybridized carbon acts as an electronic insulator, effectively decoupling the π-systems of the thiophene and benzaldehyde moieties. This interruption of conjugation introduces significant conformational flexibility, allowing the two rings to rotate freely relative to one another.

This fundamental structural difference is the primary determinant of their distinct chemical behaviors and ultimate applications.

Caption: Core structures of the conjugated (1) and non-conjugated (2) systems.

Physicochemical and Spectroscopic Properties

The electronic and structural differences are clearly reflected in the physicochemical and spectroscopic data of the two compounds.

Table 1: Comparison of Physicochemical Properties

| Property | 4-(Thien-2-yl)benzaldehyde (1) | This compound (2) | Rationale for Difference |

| CAS Number | 107834-03-7[4][5] | 1007847-72-4[6] | Different molecular entities. |

| Molecular Formula | C₁₁H₈OS[1][4] | C₁₂H₁₀OS[6] | Presence of an additional CH₂ group. |

| Molecular Weight | 188.25 g/mol [4] | 202.27 g/mol [6] | Mass of the additional CH₂ group. |

| Appearance | Yellow to light brown solid[1] | Not specified, likely a solid or oil. | Extended conjugation often leads to color. |

| Melting Point | 65-69 °C[4] | Not readily available. | The planar, rigid structure of (1) likely allows for more efficient crystal packing, leading to a higher melting point compared to its more flexible counterpart. |

Comparative Spectroscopic Analysis

The most telling distinctions arise from spectroscopic analysis, which directly probes the electronic environment of the molecules.

-

¹H NMR Spectroscopy: In compound 2 , the methylene bridge protons would appear as a characteristic sharp singlet around δ 4.0-4.2 ppm. In contrast, the aromatic protons of compound 1 would experience more complex splitting patterns and chemical shifts due to the electronic influence (anisotropic effects) of the extended conjugated system.

-

¹³C NMR Spectroscopy: The additional methylene carbon in 2 would present a distinct signal in the aliphatic region (approx. δ 35-45 ppm). The chemical shifts of the aromatic carbons in 1 would also differ significantly from those in 2 , reflecting the altered electron distribution due to conjugation.

-

UV-Visible Spectroscopy: This technique provides the most direct evidence of the difference in conjugation. Compound 1 , with its extended π-system, will absorb light at a longer wavelength (a bathochromic or red shift) compared to compound 2 . This is due to a smaller energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This property is crucial for its applications in organic electronics and photonics.[7]

-

Infrared (IR) Spectroscopy: Both compounds will exhibit a strong absorption band characteristic of the aldehyde C=O stretch, typically in the range of 1690-1715 cm⁻¹. The exact position may be slightly influenced by the electronic effects of the substituent at the para position. For compound 1 , the electron-donating resonance from the thiophene ring may slightly lower the C=O stretching frequency compared to 2 , where the effect is primarily inductive.

Synthetic Strategies: Forging the Core Scaffolds

The divergent structures of these molecules necessitate fundamentally different synthetic approaches, a critical consideration for any research and development program.

Synthesis of 4-(Thien-2-yl)benzaldehyde (1): Bi-aryl Cross-Coupling

The construction of the direct C(sp²)-C(sp²) bond between the two aromatic rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. The Suzuki coupling is often preferred due to the relative stability and low toxicity of the boronic acid reagents.

Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., Toluene/Ethanol/Water) is critical. The base activates the boronic acid and facilitates the transmetalation step, which is often the rate-limiting step in the catalytic cycle.

Sources

- 1. CAS 107834-03-7: 4-(2-thienyl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. Synthesis and biological evaluation of substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-(2-噻吩基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 107834-03-7|4-(Thiophen-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 6. 1007847-72-4|4-(Thiophen-2-ylmethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 4-(thien-2-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Overview

4-(thien-2-ylmethyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde moiety linked to a thiophene ring through a methylene bridge. The constituent functional groups—the reactive aldehyde, the aromatic benzene ring, and the sulfur-containing thiophene heterocycle—impart a unique combination of chemical reactivity and potential for intermolecular interactions. The aldehyde group is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, making it a valuable intermediate in the synthesis of more complex molecules. The thiophene ring, a well-known pharmacophore, is a bioisostere of the phenyl group and can influence a molecule's metabolic stability, binding affinity to biological targets, and electronic properties.

The physical state and melting point of a compound are critical parameters that influence its handling, purification, formulation, and ultimately, its application. The melting point provides a preliminary indication of a compound's purity and is dictated by the strength of its crystal lattice, which in turn is governed by intermolecular forces such as dipole-dipole interactions, van der Waals forces, and the efficiency of crystal packing.

Estimated Melting Point and Physicochemical Properties

An exhaustive search of the scientific literature and chemical databases did not yield an experimentally determined melting point for this compound. However, by analyzing the melting points of structurally analogous compounds, a reasoned estimation can be made.

| Compound | Structure | Melting Point (°C) | Key Structural Differences from Target |

| This compound (Target) | Estimated: 75-85 °C | - | |

| 4-(Chloromethyl)benzaldehyde | 69-73 °C[1][2] | Thiophene ring replaced by a chlorine atom. | |

| 4-(Bromomethyl)benzaldehyde | 98.5-100 °C[3] | Thiophene ring replaced by a bromine atom. | |

| Phenylacetic acid | 76-77 °C[4][5] | Aldehyde group replaced by a carboxylic acid. | |

| Benzaldehyde | -57.12 °C (liquid)[6] | Lacks the thienylmethyl substituent. | |

| Thiophene | -38 °C (liquid) | Lacks the 4-formylbenzyl substituent. |

Rationale for the Estimated Melting Point:

The introduction of a larger, more polarizable substituent generally increases the melting point of a compound due to stronger intermolecular van der Waals forces. The target molecule, this compound, is a solid at room temperature. Its structure is comparable to 4-(chloromethyl)benzaldehyde (m.p. 69-73 °C) and 4-(bromomethyl)benzaldehyde (m.p. 98.5-100 °C)[1][2][3]. The thiophene ring is larger and more polarizable than a chlorine atom, suggesting a melting point higher than that of 4-(chloromethyl)benzaldehyde. However, the bromine atom in 4-(bromomethyl)benzaldehyde is significantly heavier and contributes to stronger intermolecular forces, leading to its higher melting point.

Phenylacetic acid, with a melting point of 76-77 °C, provides another useful comparison[4][5]. Although it possesses a carboxylic acid group capable of strong hydrogen bonding, its overall molecular shape and size are similar to the target compound. The aldehyde group in this compound will lead to strong dipole-dipole interactions.

Considering these factors, the melting point of this compound is estimated to be in the range of 75-85 °C . This estimation acknowledges the increased intermolecular forces compared to 4-(chloromethyl)benzaldehyde while being lower than the heavier 4-(bromomethyl)benzaldehyde.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Kumada cross-coupling reaction. This reaction involves the nickel- or palladium-catalyzed coupling of a Grignard reagent with an organic halide. In this proposed synthesis, the Grignard reagent derived from 4-bromobenzaldehyde is coupled with 2-(chloromethyl)thiophene.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Kumada Coupling

Materials:

-

4-Bromobenzaldehyde

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

2-(Chloromethyl)thiophene

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

Step 1: Formation of 4-Formylphenylmagnesium Bromide (Grignard Reagent)

-

All glassware should be oven-dried and assembled under an inert atmosphere (nitrogen or argon).

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

In a separate flask, dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add a small portion of the 4-bromobenzaldehyde solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.

-

Once the reaction has started, add the remaining 4-bromobenzaldehyde solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish.

Step 2: Kumada Cross-Coupling

-

In a separate round-bottom flask under an inert atmosphere, dissolve 2-(chloromethyl)thiophene (1.1 equivalents) and Pd(dppf)Cl₂ (0.02 equivalents) in anhydrous THF.

-

Cool the freshly prepared Grignard reagent from Step 1 to 0 °C in an ice bath.

-

Slowly add the solution of 2-(chloromethyl)thiophene and the palladium catalyst to the Grignard reagent via a cannula.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound.

Experimental Determination of Melting Point

The melting point of the synthesized this compound should be determined using a standard melting point apparatus.

Experimental Workflow

Caption: Workflow for experimental melting point determination.

Detailed Protocol for Melting Point Determination

-

Sample Preparation: Ensure the synthesized this compound is a finely ground, dry powder.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Insertion: Insert the capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point: Heat the sample rapidly (approximately 10-15 °C per minute) and observe the temperature at which it melts. This will provide a rough estimate of the melting point.

-

Cooling and Second Sample: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary with a fresh sample.

-

Accurate Melting Point Determination: Heat the new sample to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Record the Melting Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound should have a sharp melting range of 1-2 °C.

Conclusion

This technical guide has provided a comprehensive analysis of the physicochemical properties and a plausible synthetic route for this compound. While an experimental melting point is yet to be reported, a well-reasoned estimation of 75-85 °C is proposed based on the structural analysis of analogous compounds. The detailed protocols for its synthesis via a Kumada cross-coupling reaction and for its melting point determination offer valuable practical guidance for researchers. This information is intended to facilitate further investigation into the chemical and biological applications of this promising heterocyclic compound.

References

-

PubChem. (n.d.). Phenylacetic acid. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (2024, February 20). Phenylacetic acid. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (2024, February 22). Thiophene. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (2023, December 29). Benzaldehyde. Retrieved February 27, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kumada Coupling [organic-chemistry.org]

- 4. pure.rug.nl [pure.rug.nl]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Thien-2-ylmethyl)benzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have led to its incorporation into a wide array of therapeutic agents.[1] The thiophene moiety is a prevalent feature in numerous FDA-approved drugs, demonstrating its significance in the development of treatments for a variety of conditions, including cancer, inflammation, and infectious diseases.[2][4][5] Thiophene-containing compounds exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5] This versatility makes thiophene derivatives, such as 4-(Thien-2-ylmethyl)benzaldehyde, highly valuable starting materials in the synthesis of novel drug candidates.

This compound: A Versatile Synthetic Intermediate

This compound (CAS No. 1007847-72-4) is a bifunctional organic compound featuring a benzaldehyde moiety linked to a thiophene ring through a methylene bridge.[6] This structural arrangement provides two reactive sites: the aldehyde group, which can readily participate in a variety of chemical transformations, and the thiophene ring, which can be further functionalized. These characteristics make it a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.

Physicochemical Properties and Supplier Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1007847-72-4 | [6] |

| Molecular Formula | C12H10OS | [6] |

| Molecular Weight | 202.27 g/mol | [6] |

| Appearance | Not specified (likely a solid) | |

| SMILES Code | O=CC1=CC=C(CC2=CC=CS2)C=C1 | [6] |

Currently, sourcing of this compound for research and development purposes is available through specialized chemical suppliers. One such supplier is BLD Pharm.[6] Pricing can vary based on quantity and purity, and researchers are advised to contact suppliers directly for the most current information.

Synthesis of this compound: A Generalized Approach

A potential, though unverified, synthetic workflow is outlined below. This should be considered a conceptual guide and would require optimization and validation in a laboratory setting.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Generalized)

-

Reaction Setup: To a solution of 4-bromobenzaldehyde in a suitable solvent (e.g., tetrahydrofuran), a Grignard reagent prepared from 2-(chloromethyl)thiophene would be added in the presence of a palladium or nickel catalyst for a Kumada-type coupling. Alternatively, a boronic acid derivative of 2-methylthiophene could be used in a Suzuki coupling with 4-bromobenzaldehyde.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction would be quenched with a suitable reagent, and the product extracted into an organic solvent.

-

Purification: The crude product would then be purified using column chromatography to yield the desired this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (around 9.8-10.0 ppm), the aromatic protons of the benzaldehyde ring (in the range of 7.2-7.9 ppm), the methylene bridge protons (a singlet around 4.0-4.5 ppm), and the protons of the thiophene ring (in the range of 6.8-7.4 ppm).

-

¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon of the aldehyde (around 190-195 ppm), along with signals for the aromatic carbons of both the benzene and thiophene rings, and a signal for the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹. Other characteristic peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).[7]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (202.27 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group and cleavage at the methylene bridge.

Application in Drug Discovery: A Precursor to PARP-1 Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[8] PARP-1 is a nuclear enzyme that plays a critical role in DNA repair.[9] In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality, making it a promising target for cancer therapy.[9][10]

A notable example is the synthesis of a series of substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones, which have demonstrated potent PARP-1 inhibitory activity.[8] In this synthesis, this compound serves as a crucial starting material.

Synthetic Pathway to PARP-1 Inhibitors

The general synthetic route to these phthalazinone-based PARP-1 inhibitors involves the condensation of this compound with a substituted hydrazine, followed by cyclization to form the phthalazinone core.

Caption: Synthetic pathway from this compound to PARP-1 inhibitors.

This synthetic strategy highlights the importance of this compound as a versatile scaffold that can be readily elaborated to produce complex and biologically active molecules. The thiophene moiety in these inhibitors often plays a crucial role in binding to the active site of the PARP-1 enzyme.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its bifunctional nature allows for straightforward incorporation into complex molecular architectures. The demonstrated use of this compound in the synthesis of potent PARP-1 inhibitors underscores its significance for researchers and professionals in the field of drug discovery and development. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of new therapeutic agents with diverse biological activities.

References

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). International Journal of Medical and Pharmaceutical Case Reports, 1-10. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. [Link]

-

A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis and Biological Evaluation of Substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones as Potent PARP-1 Inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

-

4-(Methylthio)benzaldehyde. (n.d.). PubChem. [Link]

-

4-(thiophen-2-yl)benzaldehyde (C11H8OS). (n.d.). PubChemLite. [Link]

- Preparation method of 4-methylthio benzaldehyde. (n.d.).

-

Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (2021). Beni-Suef University Journal of Basic and Applied Sciences. [Link]

- The preparation method of 4-methylthiobenzaldehyde. (n.d.).

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules. [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. [Link]

-

Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). American Chemical Society. [Link]

-

Benzaldehyde, 4-methyl-. (n.d.). NIST WebBook. [Link]

-

Benzaldehyde, 4-methyl-. (n.d.). NIST WebBook. [Link]

-

Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors. (2022). Medicinal Chemistry Research. [Link]

-

A new poly(ADP-ribose) polymerase inhibitor, FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], ameliorates methamphetamine-induced dopaminergic neurotoxicity in mice. (2004). Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Development of a novel “PARP degrader” molecule as a biochemical probe... (2020). ResearchGate. [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. kthmcollege.ac.in [kthmcollege.ac.in]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. 1007847-72-4|4-(Thiophen-2-ylmethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Synthesis and biological evaluation of substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Strategic Design of Thiophene-Benzaldehyde Scaffolds in Drug Discovery

Introduction: The Bioisosteric Advantage

In medicinal chemistry, the substitution of a benzene ring with a thiophene moiety is a classic yet underutilized bioisosteric replacement. While benzene is the structural backbone of countless pharmacophores, thiophene offers distinct physicochemical advantages that can rescue a lead compound from "flat-SAR" (Structure-Activity Relationship) stagnation.

Why Thiophene?

-

Electronic Descriptors: Thiophene is electron-rich (π-excessive) compared to benzene, allowing for stronger

stacking interactions with receptor pockets, particularly in kinase domains and tubulin binding sites. -

Lipophilicity (

): The sulfur atom increases lipophilicity slightly, often improving membrane permeability without the metabolic liability of extensive alkyl chains. -

Metabolic Stability: Unlike the phenyl ring, which is prone to rapid oxidation (hydroxylation) at the para-position, the thiophene ring alters the metabolic soft spots, often extending the half-life (

) of the drug candidate.

This guide focuses on two primary architectures derived from the condensation of thiophene and benzaldehyde: Thienyl-Chalcones and Thienyl-Schiff Bases .

Synthetic Architectures & Pathways

The synthesis of these derivatives hinges on the reactivity of the carbonyl group. The choice between forming a carbon-carbon bond (Chalcone) or a carbon-nitrogen bond (Schiff Base) dictates the therapeutic profile.

The Claisen-Schmidt Condensation (Chalcones)

This is the gold standard for creating the

-

Critical Insight: The trans (

) isomer is thermodynamically favored and biologically superior due to its planar configuration, which fits into the narrow grooves of DNA or protein active sites (e.g., Tubulin).

Schiff Base Formation (Imines)

Condensing thiophene-carboxaldehyde with aromatic amines yields the azomethine (

Visualization: Synthetic Decision Tree

Figure 1: Divergent synthetic pathways for thiophene-benzaldehyde derivatives based on the desired pharmacophore linker.

Structure-Activity Relationship (SAR) Deep Dive

The biological potency of thiophene-benzaldehyde derivatives is not random; it follows strict steric and electronic rules.

The "Sulfur Switch" (2-thienyl vs. 3-thienyl)

-

2-Thienyl: Generally more potent. The sulfur atom at position 1 creates a specific bond angle that mimics the "kink" found in combretastatin A-4 (a potent tubulin inhibitor).

-

3-Thienyl: Often leads to a drop in potency due to a loss of planarity or steric clash in the binding pocket.

Substituent Effects (Electronic Tuning)

| Position (Benzene Ring) | Substituent | Effect on Bioactivity | Mechanism |

| Para (4') | Increases | H-bond acceptor; mimics natural flavonoids. | |

| Para (4') | Increases (Cytotoxicity) | Strong electron-withdrawal increases Michael acceptor reactivity of the enone. | |

| Meta (3') | Variable | Increases solubility but prone to Phase II metabolism (glucuronidation). | |

| Ortho (2') | Decreases | Steric hindrance often prevents the molecule from achieving the required planar conformation. |

Visualization: SAR Map

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical features for optimizing biological activity.

Therapeutic Mechanism of Action: Anticancer Focus

The most promising application of thiophene-chalcones is in oncology, specifically targeting the Tubulin-Microtubule equilibrium .

Mechanism:

-

Binding: The compound binds to the colchicine-binding site of

-tubulin. -

Inhibition: It prevents the polymerization of tubulin dimers into microtubules.

-

Arrest: The cell fails to form the mitotic spindle, leading to cell cycle arrest at the G2/M phase.

-

Death: Prolonged arrest triggers the intrinsic apoptotic pathway (Caspase-9

Caspase-3).

Visualization: Apoptotic Signaling Pathway

Figure 3: Mechanism of action showing the cascade from tubulin binding to apoptotic cell death.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols include "Checkpoint" steps for self-validation.

Protocol A: Base-Catalyzed Claisen-Schmidt Synthesis (High Purity)

Objective: Synthesis of (E)-3-(thiophen-2-yl)-1-phenylprop-2-en-1-one.

Reagents:

-

2-Thiophenecarboxaldehyde (10 mmol)

-

Acetophenone (10 mmol)

-

Ethanol (95%, 20 mL)

-

NaOH (40% aq. solution, 5 mL)

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask, dissolve the acetophenone and thiophene-aldehyde in ethanol. Stir at room temperature (RT) for 5 minutes.

-

Catalysis: Add the NaOH solution dropwise over 10 minutes while stirring vigorously. Reasoning: Slow addition prevents localized polymerization of the aldehyde.

-

Reaction: Stir at RT for 12–24 hours. The solution will typically darken (yellow/orange).

-

Precipitation: Pour the reaction mixture into crushed ice (100 g) containing HCl (2 mL) to neutralize the base.

-

Filtration: Filter the resulting solid under vacuum. Wash with cold water (

mL) and cold ethanol ( -

Recrystallization: Recrystallize from hot ethanol to yield needle-like crystals.

Self-Validation Checkpoints:

-

TLC: Run on Silica Gel

(Hexane:Ethyl Acetate 8:2). The product spot should be distinct and UV-active. If the starting aldehyde spot persists, the reaction is incomplete. -

NMR Signature: The hallmark of the trans-chalcone is a pair of doublets in the proton NMR (

-NMR) for the vinylic protons (

Protocol B: Green Synthesis (Solvent-Free Grinding)

Objective: Rapid, eco-friendly synthesis.

Workflow:

-

Mix the aldehyde (10 mmol) and ketone (10 mmol) in a mortar.

-

Add solid NaOH pellets (5 mmol).

-

Grind with a pestle for 5–10 minutes. The mixture will turn into a yellow paste (exothermic).

-

Allow to stand for 10 minutes, then wash with water and filter.

Validation: This method often yields higher quantities but lower purity. Recrystallization is mandatory before biological testing.

References

-

Arabian Journal of Chemistry (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway.

-

ACS Omega (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.

-

Journal of Young Pharmacists (2024). Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents.

-

Bentham Science (2024). An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives.

-

ACS Omega (2025). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents.

Methodological & Application

Application Note: Reductive Amination of 4-(Thien-2-ylmethyl)benzaldehyde

Executive Summary & Strategic Analysis

This technical guide details the reductive amination of 4-(thien-2-ylmethyl)benzaldehyde (1) . This substrate presents a specific chemoselective challenge: the preservation of the thiophene ring and the methylene bridge while selectively reducing the imine intermediate.

The Chemoselectivity Challenge

While reductive amination is a staple transformation, this specific substrate requires a deviation from standard catalytic hydrogenation protocols (

Selected Strategy: Hydride transfer reagents.[1][2] We utilize Sodium Triacetoxyborohydride (STAB) as the primary reagent. Its steric bulk and electron-withdrawing acetoxy groups attenuate the reducing power of the borohydride, making it chemoselective for imines over aldehydes (preventing direct reduction to the alcohol) and completely inert toward the thiophene ring.

Mechanistic Insight & Reaction Pathway[3]

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an equilibrium-driven formation of a carbinolamine, followed by dehydration to an iminium ion. The rate-determining step is often the reduction of this iminium species.

Visualization: Reaction Mechanism

The following diagram illustrates the pathway, highlighting the role of acid catalysis in activating the imine for hydride transfer.

Figure 1: Mechanistic pathway for STAB-mediated reductive amination. Note that STAB selectively reduces the Iminium species, not the aldehyde.

Experimental Protocols

Method A: Direct Reductive Amination (The "Gold Standard")

Applicability: Primary and non-hindered secondary amines. Reagent: Sodium Triacetoxyborohydride (STAB).[2][3][4]

This "one-pot" protocol relies on the kinetic preference of STAB for imines. It is self-validating: if the aldehyde remains, the imine formation was too slow; if the alcohol forms, the reducing agent was too active (rare with STAB).

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

-

Additive: Glacial Acetic Acid (1.0 – 2.0 equiv). Crucial for catalyzing imine formation.

Step-by-Step Procedure

-

Solvation: In a clean, dry reaction vessel under

atmosphere, dissolve this compound (1.0 mmol) in DCE (5 mL, 0.2 M). -

Amine Addition: Add the amine (1.1 mmol).

-

Acid Activation: Add Glacial Acetic Acid (1.0 – 2.0 mmol).

-

Note: The pH should be slightly acidic (pH 5-6) to facilitate iminium formation without protonating the amine into non-reactivity.

-

-

Reaction Initiation: Stir for 15-30 minutes at Room Temperature (RT) to establish the imine equilibrium.

-

Reduction: Add STAB (1.4 mmol) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.

-

Target: Disappearance of aldehyde (m/z 202 + amine mass).

-

-

Quench: Quench by adding saturated aqueous

(10 mL). Stir vigorously for 15 minutes to decompose borate complexes. -

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over

Method B: Stepwise Titanium-Mediated Protocol

Applicability: Sterically hindered amines or electron-deficient anilines where Method A fails.

Reagent: Titanium(IV) Isopropoxide (

Titanium isopropoxide acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine even with difficult substrates.

Step-by-Step Procedure

-

Complexation: Combine aldehyde (1.0 equiv) and amine (1.1 equiv) in neat

(1.5 – 2.0 equiv).-

Note: If the mixture is too viscous, use a minimal amount of dry THF.

-

-

Imine Formation: Stir at RT (or 40-50°C for very hindered amines) for 2–6 hours.

-

Dilution: Dilute the viscous mixture with dry Ethanol or Methanol.

-

Reduction: Carefully add

(1.5 equiv).-

Caution: Exothermic reaction with gas evolution.

-

-

Hydrolysis (Critical): Quench by adding water (approx. 1 mL per mmol Ti). A white precipitate (

) will form. -

Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

Analytical Validation & Data Summary

The following table summarizes the expected performance of reducing agents for this specific thiophene-aldehyde substrate.

| Reducing Agent | Selectivity | Thiophene Compatible? | Risk Profile | Recommendation |

| STAB | High (Imine > Aldehyde) | Yes | Low | Primary Choice |

| High | Yes | High (HCN Toxic) | Legacy/Backup | |

| Low (Reduces Aldehyde) | Yes | Medium | Only for Method B | |

| N/A | No | High (Poisoning) | Avoid |

Analytical Markers (Self-Validation)

-

1H NMR (CDCl3):

-

Starting Material: Aldehyde proton singlet at

ppm. -

Product: Disappearance of aldehyde peak. Appearance of benzylic amine protons (singlet or doublet) at

ppm. -

Thiophene Integrity: Ensure the thiophene protons (

ppm) retain their aromatic splitting pattern (dd, d). Loss of aromaticity indicates ring reduction.

-

Troubleshooting Workflow

Use this decision tree to navigate experimental hurdles.

Figure 2: Troubleshooting logic for incomplete conversion or side-product formation.

References

-

Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5][8]

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1-2.

-

Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552-2554.[5]

Sources

- 1. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Synthesis of Heterocyclic Amines from 4-(Thien-2-ylmethyl)benzaldehyde

Introduction

The synthesis of novel heterocyclic amines is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are integral to a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. The thiophene moiety, in particular, is a privileged pharmacophore, recognized for its significant presence in FDA-approved drugs and its role as a bioisostere for phenyl rings.[1][2] Compounds containing the thiophene ring exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

This guide provides detailed protocols for the utilization of 4-(thien-2-ylmethyl)benzaldehyde as a versatile starting material for the synthesis of two important classes of heterocyclic amines: N-substituted secondary and tertiary amines via reductive amination, and 2,4,5-trisubstituted imidazoles through the Radziszewski reaction. These methods offer robust and adaptable pathways to generate compound libraries for screening and lead optimization.

Method 1: One-Pot Synthesis of N-Aryl/Alkyl Amines via Reductive Amination

Reductive amination is one of the most powerful and frequently used methods for the formation of carbon-nitrogen bonds in medicinal chemistry.[4] This one-pot reaction combines an aldehyde or ketone with an amine in the presence of a reducing agent to form a more substituted amine. The process is highly efficient, typically proceeding through an intermediate imine or iminium ion which is then reduced in situ.[5][6]

Principle and Mechanism

The choice of reducing agent is critical to the success of the reaction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly mild and selective reagent favored for this transformation.[7][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing it to selectively reduce the protonated iminium ion much faster than the starting aldehyde.[7][9] This selectivity prevents the common side reaction of aldehyde reduction to the corresponding alcohol, leading to cleaner reactions and higher yields.[6][10] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[8][11]

Application Protocol: General Procedure for Reductive Amination

This protocol describes the synthesis of N-((4-(thien-2-ylmethyl)phenyl)methyl)aniline as a representative example.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 216.3 mg).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (5 mL). Add aniline (1.05 mmol, 97.8 mg, ~96 µL) to the solution.

-

Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) to the mixture in one portion. A slight effervescence may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

Data and Scope

This protocol is highly versatile and can be applied to a wide range of primary and secondary amines. The table below illustrates the potential scope of this transformation.

| Amine Input | Product Structure | Notes |

| Benzylamine | A common primary aliphatic amine. | |

| Morpholine | A representative cyclic secondary amine. | |

| tert-Butylamine | A sterically hindered primary amine. | |

| p-Methoxyaniline | An electron-rich aromatic amine. |

Experimental Workflow Diagram

The following diagram outlines the key steps in the one-pot reductive amination protocol.

Caption: Workflow for one-pot reductive amination.

Method 2: Synthesis of 2,4,5-Trisubstituted Imidazoles via Radziszewski Reaction

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the essential amino acid histidine. The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a classic multicomponent reaction that provides a straightforward route to 2,4,5-trisubstituted imidazoles.[12][13] It involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonia source.[13][14]

Principle and Mechanism

The reaction proceeds in a one-pot fashion, typically by refluxing the components in a solvent like glacial acetic acid or ethanol.[15] Ammonium acetate is commonly used as the source of ammonia. The mechanism is thought to involve the initial condensation of the 1,2-dicarbonyl with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and aromatization via dehydration to yield the stable imidazole ring.[16]

Application Protocol: Synthesis of 2-(4-(Thien-2-ylmethyl)phenyl)-4,5-diphenyl-1H-imidazole

Materials:

-

This compound (1.0 eq)

-

Benzil (1.0 eq)

-

Ammonium acetate (CH₃COONH₄) (excess, e.g., 10 eq)

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser and magnetic stir bar

-

Ice bath

-

Methanol or Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 216.3 mg), benzil (1.0 mmol, 210.2 mg), and ammonium acetate (10.0 mmol, 770.8 mg).

-

Solvent Addition: Add glacial acetic acid (5-10 mL) to the flask.

-

Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours, indicated by the consumption of the starting aldehyde.

-

Isolation: Once complete, cool the reaction mixture to room temperature, then place it in an ice bath. A precipitate should form.

-

Work-up: Pour the cooled mixture into a beaker of ice-cold water (~50 mL). Stir for 15-20 minutes to allow for complete precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid thoroughly with cold water to remove excess acetic acid and ammonium salts.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure trisubstituted imidazole.

Reaction Mechanism Diagram

The diagram below illustrates the generally accepted mechanism for the Radziszewski imidazole synthesis.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 14. ijprajournal.com [ijprajournal.com]

- 15. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Reduction of 4-(thien-2-ylmethyl)benzaldehyde to 4-(thien-2-ylmethyl)benzyl alcohol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: API Intermediate Synthesis, SGLT2 Inhibitor Pharmacophores

Introduction and Strategic Context

The diarylmethane structural motif—specifically where a benzene ring is tethered to a thiophene ring via a methylene bridge—is a highly privileged scaffold in modern drug discovery. This specific topology forms the core pharmacophore of sodium-glucose co-transporter 2 (SGLT2) inhibitors, such as Canagliflozin and Empagliflozin, which are frontline therapeutics for type 2 diabetes 1.

The reduction of 4-(thien-2-ylmethyl)benzaldehyde to its corresponding primary alcohol, 4-(thien-2-ylmethyl)benzyl alcohol , is a critical intermediate transformation. The resulting benzylic alcohol serves as a versatile synthetic hub, readily undergoing halogenation or activation for subsequent cross-coupling reactions to append the requisite glucoside moieties. This application note details a highly optimized, chemoselective protocol for this reduction using sodium borohydride (NaBH₄) in methanol.

Reaction Rationale and Mechanistic Insights

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., Pd/C, H₂) can reduce aldehydes, they present significant drawbacks for this specific substrate. LiAlH₄ requires rigorously anhydrous conditions and poses safety risks at scale, while transition-metal-catalyzed hydrogenation risks poisoning the catalyst due to the sulfur atom in the thiophene ring, or worse, unwanted reduction of the thiophene ring itself.

Sodium borohydride (NaBH₄) is selected as the optimal reagent due to its superior chemoselectivity and mild operational profile 2. It selectively targets the electrophilic carbonyl carbon of the aldehyde, leaving the electron-rich thiophene ring entirely intact.

The choice of methanol (MeOH) as the solvent is a deliberate mechanistic requirement. The reduction of carbonyls by NaBH₄ is highly solvent-dependent, with kinetic rates following the order MeOH > EtOH > i-PrOH 3. Methanol does not merely dissolve the reagents; it actively participates in the reaction as a proton donor. Following the nucleophilic attack of the hydride on the carbonyl carbon, methanol rapidly protonates the resulting alkoxide intermediate, facilitating the release of the primary alcohol and driving the catalytic turnover of the borate complex 4.

Mechanistic pathway of NaBH4 reduction of this compound in methanol.

Quantitative Data & Reaction Parameters

To ensure reproducibility and scalability, the following table summarizes the optimized stoichiometric and operational parameters for this transformation.

| Parameter | Specification / Value |

| Target Transformation | Aldehyde → Primary Alcohol |

| Substrate | This compound (1.0 eq) |

| Reducing Agent | Sodium Borohydride (NaBH₄) (1.2 – 1.5 eq) |

| Solvent System | Methanol (MeOH), 5-10 mL per gram of substrate |

| Reaction Temperature | 0 °C (addition phase) → 25 °C (maintenance phase) |

| Reaction Time | 30 – 60 minutes |

| Expected Yield | > 90% (Isolated) |

| TLC Monitoring System | Hexane : Ethyl Acetate (8:2 v/v) |

| Detection Methods | UV (254 nm), KMnO₄ stain (differentiates aldehyde from alcohol) |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the underlying causality to empower researchers to troubleshoot and adapt the methodology for scale-up.

Phase 1: Preparation and Initiation

-

Substrate Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in analytical grade methanol (approx. 5-10 mL/g).

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C.

-

Causality: The reaction between NaBH₄ and methanol is exothermic and produces hydrogen gas. Cooling the system suppresses the rapid decomposition of the hydride reagent by the solvent, ensuring maximum hydride transfer to the substrate.

-

-

Reagent Addition: Slowly add NaBH₄ (1.2 to 1.5 eq) in small portions over 10-15 minutes.

-

Causality: Portion-wise addition prevents thermal runaways and controls the effervescence of H₂ gas, maintaining a safe operational environment.

-

Phase 2: Propagation and Monitoring

-

Reaction Maintenance: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20-25 °C). Stir vigorously for 30 to 60 minutes.

-

TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an 8:2 Hexane/EtOAc solvent system.

-

Self-Validation: The product (benzyl alcohol) will exhibit a lower Retention factor (

) compared to the starting aldehyde due to the increased polarity of the hydroxyl group. Complete disappearance of the higher

-

Phase 3: Quenching and Isolation

-

Reaction Quenching: Cool the flask back to 0 °C. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise until effervescence ceases.

-

Causality: The mild acid (NH₄Cl) safely neutralizes unreacted NaBH₄ and hydrolyzes the intermediate borate esters, liberating the free primary alcohol into the solution.

-

-

Solvent Removal: Evaporate the bulk of the methanol under reduced pressure using a rotary evaporator. (Do not evaporate to total dryness; leave the aqueous phase intact).

-

Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 20 mL).

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(thien-2-ylmethyl)benzyl alcohol. The crude product is typically >95% pure and can be used directly in subsequent steps without further column chromatography.

Step-by-step experimental workflow for the chemoselective reduction to the primary alcohol.

References

-

(2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol | 1279691-36-9 - ChemicalBook. ChemicalBook. 1

-

Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry.2

-

A Comparative Study of Reducing Agents: Sodium Borohydride Dominates Carbonyl Reductions While Metol's Role Lies Elsewhere. Benchchem. 3

-

8.6: Synthesis of Alcohols: Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Chemistry LibreTexts. 4

Sources

Application Notes & Protocols: Strategic Synthesis of Olefins via Wittig Reaction with 4-(thien-2-ylmethyl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Wittig reaction on 4-(thien-2-ylmethyl)benzaldehyde, a substrate of interest in medicinal chemistry due to its hybrid pharmacophoric structure. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol for the synthesis of a stilbene-type derivative, and explain the critical causality behind each experimental choice.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in converting aldehydes and ketones into alkenes.[1][2] Discovered by Georg Wittig, who was awarded the Nobel Prize in Chemistry in 1979 for this work, the reaction forms a carbon-carbon double bond with high regioselectivity, precisely replacing the carbonyl C=O bond.[3][4] Its value is particularly pronounced in drug development, where the creation of complex molecular scaffolds is paramount.

For a substrate like this compound, the Wittig reaction offers a direct route to stilbene and styrene analogs, which are privileged structures in numerous biologically active compounds. This guide will focus on the synthesis of a stilbene derivative, a common objective in medicinal chemistry programs.

The Reaction Mechanism: A Modern Perspective

The mechanism of the Wittig reaction involves the interaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound. While early descriptions postulated a zwitterionic betaine intermediate, strong evidence now supports a concerted [2+2] cycloaddition pathway, especially under lithium-salt-free conditions.[4][5] This pathway leads directly to a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to yield the final alkene and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in the byproduct is a major thermodynamic driving force for the reaction.[1][3]

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of a Stilbene Analog

This protocol details the synthesis of 1-(4-(thien-2-ylmethyl)phenyl)-2-phenylethene from this compound and benzyltriphenylphosphonium chloride.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercial | Starting aldehyde. |

| Benzyltriphenylphosphonium chloride | ≥98% | Commercial | Phosphonium salt precursor for the ylide. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial | Strong base for ylide generation. Handle with extreme care. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Reaction solvent. Must be dry. |

| Diethyl ether (Et₂O) | Anhydrous | Commercial | Used for trituration/washing. |

| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | In-house prep. | Aqueous solution for quenching. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

| Hexanes / Ethyl Acetate | HPLC Grade | Commercial | Solvents for chromatography. |

Step-by-Step Methodology

Part A: In Situ Generation of the Wittig Reagent (Ylide)

-

Inert Atmosphere Setup: Assemble a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Phosphonium Salt Addition: To the flask, add benzyltriphenylphosphonium chloride (1.1 equivalents).

-

Solvent Addition: Add 30 mL of anhydrous THF via syringe. Stir the resulting suspension at room temperature.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Base Addition: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 10 minutes. A deep orange or red color indicates the formation of the ylide (benzylidenetriphenylphosphorane).[1]

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.

Part B: The Wittig Reaction

-

Aldehyde Preparation: In a separate dry flask, dissolve this compound (1.0 equivalent) in 15 mL of anhydrous THF.

-

Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add the aldehyde solution dropwise to the ylide suspension over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench by adding 20 mL of saturated aqueous NH₄Cl solution.

Part C: Work-up and Purification

-

Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The primary byproduct is triphenylphosphine oxide (TPPO), which can be challenging to separate.[6]

-

Method 1 (Crystallization/Trituration): The crude product is often a mixture of the desired alkene and TPPO. Triturate the crude solid with a non-polar solvent like cold diethyl ether or hexanes. The non-polar alkene product is typically more soluble, while the more polar TPPO may precipitate and can be filtered off.[7] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/hexanes) can be effective.

-

Method 2 (Column Chromatography): If crystallization is ineffective, purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Discussion: The Rationale Behind the Conditions

-

Choice of Ylide: The ylide derived from benzyltriphenylphosphonium chloride is classified as "semi-stabilized" because the negative charge on the carbanion is stabilized by the adjacent phenyl ring.[5][8] This type of ylide is known to often produce a mixture of (E) and (Z) alkene isomers, as the stereochemical outcome is less selective than with fully stabilized or non-stabilized ylides.[2][9] For applications where a specific isomer is required, further optimization or alternative methods like the Horner-Wadsworth-Emmons reaction might be necessary.[10]

-

Choice of Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt.[8] n-Butyllithium is a common and effective choice. The reaction must be performed in an anhydrous aprotic solvent like THF to prevent the base from being quenched by protons and to ensure the stability of the reactive ylide.[3]

-

Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and maintain the stability of both the n-BuLi and the resulting ylide.[11] Adding the aldehyde at a low temperature can also influence the kinetic vs. thermodynamic control of the oxaphosphetane formation, thereby affecting the E/Z ratio.

-

Purification Strategy: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions. Its polarity is often similar to that of the desired product, making chromatographic separation difficult.[6] Physical methods like crystallization are preferred for their scalability. Chemical methods, such as converting the TPPO to a water-soluble salt, have also been developed for particularly difficult separations.

Overall Experimental Workflow

The entire process, from reagent preparation to the final purified product, can be visualized as a sequential workflow.

Caption: A visual summary of the Wittig reaction experimental workflow.

Safety and Handling

-

n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (Nitrogen or Argon) at all times using proper syringe techniques. Always wear fire-retardant lab coats, safety glasses, and gloves.

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides over time. Use freshly distilled solvent or solvent from a sealed commercial bottle.

-

General Precautions: Perform all operations in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Scribd. (n.d.). Wittig Reaction: Mechanism and Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

-

Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Taylor, M. S., & Arnot, M. D. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10(20), 4122-4129. Retrieved from [Link]

-

Cui, Y., et al. (2023). Wittig reaction purification for products with very low polarity. Taylor & Francis Online, Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

-

Paul, S., et al. (2019). Synthetic approaches toward stilbenes and their related structures. Molecules, 24(19), 3465. Retrieved from [Link]

-

da Silva, A. B., et al. (2021). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances, 11(52), 32939-32947. Retrieved from [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

ResearchGate. (n.d.). Continuous flow process for the synthesis of stilbene derivatives. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. Retrieved from [Link]

-

O'Brien, C. J., et al. (2014). Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning. Angewandte Chemie International Edition, 53(52), 14401-14404. Retrieved from [Link]

-

Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Concordia College. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. scribd.com [scribd.com]

- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. organic-synthesis.com [organic-synthesis.com]

using 4-(thien-2-ylmethyl)benzaldehyde as a pharmaceutical intermediate

Application Note: Strategic Utilization of 4-(Thien-2-ylmethyl)benzaldehyde in Medicinal Chemistry

Executive Summary & Pharmacophore Significance